5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.093. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Families : Members of two novel families of spiro(oxazolidinediones) have been synthesized, which include the spiro[1H-isoindole-1,5'-oxazolidine]-2', 3(2H),4'-triones and spiro[1,2-benz-isothiazole-3(2H), 5'-oxazolidine]-2',4'-dione 1,1-dioxides (Wrobel & Dietrich, 1994).
Pharmacologically Interesting Derivatives : The synthesis of pharmacologically interesting derivatives of cyclopentane, indene, and fluorene spiro-5′-oxazolidine-2′, 4′-dione has been described. This includes establishing the main conformational features of these compounds (Gálvez et al., 1983).
Novel Spirocompounds : A new method for preparing novel spirocompounds like 3,5'-dioxo-2'-phenyl-1,3-dihydrospiro[indene-2,4'-[1,3]oxazol]-1-yl acetates has been developed. This method involves the reaction of N-benzoylglycine with ortho-formylbenzoic acids, providing insights into the chemistry of related spirocompounds (Younesi et al., 2009).
Spiro Oxazolidinedione Aldose Reductase Inhibitors : Spiro oxazolidinediones derived from ring aralkyl ketones have been found to be potent aldose reductase inhibitors, with applications in medicinal chemistry (Schnur et al., 1982).
Synthesis and Structural Study : Detailed synthesis and structural studies of N-ethylnortropane-3-spiro-5′-oxazolidine-2′,4′-dione and its hydrochloride have been conducted, adding to the knowledge of the structural properties of these compounds (Gálvez et al., 1983).
Thermal Properties of Novel Polymers : Research into the thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, which includes derivatives like 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, sheds light on the potential material science applications of these compounds (Kaczmarek et al., 2012).
Clean Synthesis in Water : An efficient method for the synthesis of novel spiro[indene-2,2'-[1,3,5]oxathiazine]-1,3-diones in water has been designed. This highlights the potential for environmentally friendly synthesis methods for such compounds (Salehpour et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds, such as 5-bromo-2-aryl benzimidazoles, have been reported to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into simpler sugars.
Mode of Action
Based on the activity of structurally similar compounds, it can be hypothesized that 5-bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione may interact with its target enzyme, potentially inhibiting its function . This inhibition could result in changes to the metabolic processes controlled by the enzyme.
Biochemical Pathways
Inhibition of α-glucosidase can delay the breakdown of complex carbohydrates into simpler sugars, affecting glucose absorption and potentially leading to a decrease in postprandial hyperglycemia .
Result of Action
If the compound does inhibit α-glucosidase, it could potentially lead to a decrease in postprandial hyperglycemia, which could be beneficial in the management of conditions like diabetes .
Eigenschaften
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXOQPVPPXLVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.